molecular formula C11H13NO3 B1276852 3,5-Dimethoxyphenethyl isocyanate CAS No. 480439-01-8

3,5-Dimethoxyphenethyl isocyanate

Cat. No. B1276852
M. Wt: 207.23 g/mol
InChI Key: UMPWFSIFZCTJRE-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenethyl isocyanate is a chemical compound related to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethanes and other polymers. Isocyanates typically react with compounds containing active hydrogen atoms such as alcohols to form urethanes or with amines to form ureas.

Synthesis Analysis

The synthesis of isocyanates can be complex due to their reactive nature. For instance, 3,4-Dimethoxyphenylisocyanate, a related compound, was synthesized from 3,4-dimethoxyaniline using triphosgene under optimized conditions, achieving a high yield and purity . This method offers advantages over traditional phosgene approaches, such as safety and convenience. Although the synthesis of 3,5-Dimethoxyphenethyl isocyanate is not directly described, similar methods could potentially be applied, considering the structural similarities between the compounds.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the presence of an isocyanate group (-N=C=O). In the case of 3,5-Dimethoxyphenethyl isocyanate, this group would be attached to a phenethyl backbone substituted with methoxy groups at the 3 and 5 positions. The molecular structure of related compounds, such as the strongly fluorescent oxazole derivatives synthesized from 3,4-dimethoxybenzoyl chloride, was determined using X-ray crystallography, which could also be a suitable technique for analyzing the structure of 3,5-Dimethoxyphenethyl isocyanate .

Chemical Reactions Analysis

Isocyanates are known to undergo various chemical reactions, primarily with nucleophiles. The dimerization of methylene diphenyl diisocyanate (MDI), for example, can result in the formation of four-, five-, and six-membered rings, with the four-membered ring being the most stable due to aromatic electron interactions . While this paper does not directly discuss 3,5-Dimethoxyphenethyl isocyanate, it provides insight into the types of reactions that isocyanates can undergo, such as dimerization and oligomerization, which are influenced by steric effects and the positions of isocyanate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates like 3,5-Dimethoxyphenethyl isocyanate can be inferred from studies on similar compounds. For example, the stability, charge delocalization, and reactive sites of a molecule can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping . These methods can provide valuable information about the reactivity and interactions of the isocyanate group with other molecules. Additionally, the thermodynamic functions of isocyanate dimers, which are relevant to their physical properties, can be calculated using computational methods .

Scientific Research Applications

Synthesis and Reactivity

3,5-Dimethoxyphenethyl isocyanate, as a nitrogen-substituted isocyanate, has significant implications in synthesis. Vincent-Rocan and Beauchemin (2016) emphasize the synthetic potential of N-isocyanates, including 3,5-dimethoxyphenethyl isocyanate, noting their amphoteric character and propensity for dimerization, which have historically limited their development. However, advancements in controlling their reactivity through masked precursors have led to more complex reactions and synthesis of heterocycles common in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).

Catalytic Applications

In the field of catalysis, Occhipinti et al. (2014) describe the use of isocyanate ligands, like 3,5-dimethoxyphenethyl isocyanate, in developing robust and selective olefin metathesis catalysts. Their study demonstrates how substituting chloride in certain ruthenium-based catalysts with an isocyanate ligand can enhance stability and selectivity, which is crucial for industrial applications (Occhipinti et al., 2014).

Hydrolysis Mechanisms

Raspoet et al. (1998) provide insights into the hydrolysis of isocyanates, including 3,5-dimethoxyphenethyl isocyanate. Their research combines experimental and theoretical approaches to show that water clusters play a crucial role in the hydrolysis process. This understanding is vital for applications in chemical synthesis and industrial processes where isocyanates are used (Raspoet et al., 1998).

Polymerization and Material Science

In material science, the application of 3,5-dimethoxyphenethyl isocyanate is evident in polymerization processes. Okamoto and colleagues (1994) conducted a study on the asymmetric anionic polymerization of aromatic isocyanates, which includes derivatives like 3,5-dimethoxyphenethyl isocyanate. Their research demonstrates the potential of these isocyanates in producing optically active polymers, which have various industrial and commercial applications (Okamoto, Matsuda, Nakano, & Yashima, 1994).

Safety And Hazards

3,5-Dimethoxyphenethyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also known to cause skin irritation and serious eye damage. It may cause respiratory irritation .

properties

IUPAC Name

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWFSIFZCTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404728
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenethyl isocyanate

CAS RN

480439-01-8
Record name 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene
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Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenethyl isocyanate
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